
MK-8353
概要
説明
MK-8353は、細胞外シグナル調節キナーゼ1および2(ERK1/2)の経口バイオアベイラブル阻害剤です。主に、特に進行固形腫瘍の治療における腫瘍学での使用の可能性について開発されています。この化合物は、さまざまな癌でしばしば調節不全になる、ミトゲン活性化タンパク質キナーゼ(MAPK)シグナル伝達経路において重要な役割を果たすERK1/2のキナーゼ活性を阻害することにより作用します .
準備方法
合成経路と反応条件
MK-8353の合成には、その効力、選択性、薬物動態的特性を最適化するために設計された一連の化学反応が含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、臨床試験や潜在的な商業利用の需要を満たすためにスケールアップされます。このプロセスには、化合物の純度と効力を保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
MK-8353は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。
還元: この反応は、特定の官能基を還元し、化合物の安定性と効力に影響を与える可能性があります。
一般的な試薬と条件
This compoundの合成と修飾に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。反応は通常、制御された条件下で行われ、化合物の完全性を損なうことなく、所望の修飾が達成されるようにします .
形成される主要な生成物
これらの反応から形成される主要な生成物は、それぞれわずかに異なる特性を持つ、さまざまなthis compoundのアナログです。これらのアナログは、しばしば前臨床および臨床試験でその効力と安全性について試験されます .
科学研究の応用
This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用を持っています。
化学: MAPKシグナル伝達経路とその細胞増殖と生存における役割を研究するためのツール化合物として使用されます。
生物学: 調節不全のERK1/2活性を伴う癌やその他の疾患の根底にある分子メカニズムを理解するための研究で使用されます。
科学的研究の応用
MK-8353 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in cell proliferation and survival.
Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving dysregulated ERK1/2 activity.
Medicine: Investigated as a potential therapeutic agent for treating advanced solid tumors, particularly those with mutations in the BRAF or RAS genes
作用機序
MK-8353は、ERK1/2のキナーゼ活性を阻害することでその効果を発揮します。この阻害は、ERK1/2のリン酸化と活性化を防ぎ、それによって腫瘍細胞の増殖と生存を促進する下流のシグナル伝達経路を遮断します。この化合物は、ERK1/2に構造変化を誘発し、ミトゲン活性化細胞外シグナル調節キナーゼ(MEK)による活性化を防ぎます .
類似の化合物との比較
類似の化合物
SCH772984: 同様の作用機序を持つ別のERK阻害剤ですが、薬物動態的特性が異なります。
セルメチニブ: this compoundの効力を高めるために、しばしば組み合わせて使用されるMEK阻害剤。
ベムラフェニブ: メラノーマの治療に使用されるBRAF阻害剤は、しばしばthis compoundなどのERK阻害剤と組み合わせて使用されます
独自性
This compoundは、ERK1/2キナーゼ活性の阻害と活性化を阻止する構造変化の誘発の両方を伴う、二重の作用機序のために独自です。この二重の機序は、その効力と選択性を高め、癌治療のための有望な候補となっています .
類似化合物との比較
Similar Compounds
SCH772984: Another ERK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selumetinib: A MEK inhibitor often used in combination with MK-8353 to enhance its efficacy.
Vemurafenib: A BRAF inhibitor used in treating melanoma, often in combination with ERK inhibitors like this compound
Uniqueness
This compound is unique due to its dual mechanism of action, which involves both the inhibition of ERK1/2 kinase activity and the induction of a conformational change that prevents its activation. This dual mechanism enhances its potency and selectivity, making it a promising candidate for cancer therapy .
生物活性
MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.
This compound functions primarily by:
- Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
- Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .
Selectivity Profile
The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:
- Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
- At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .
Preclinical Studies
Preclinical studies have demonstrated promising results:
- Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
- Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .
Table 1: Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
Xenograft Studies | Colo-205 Human Tumor | Significant tumor growth inhibition |
Cell Line Studies | BRAF V600E/RAS Mutant | Inhibition of cell proliferation |
Kinase Profiling | 233 Kinases | High selectivity for ERK1/2 |
Clinical Trials
Clinical evaluation of this compound has been conducted through several studies:
- Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
- Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
- Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
- Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .
Table 2: Clinical Trial Summary
Trial Name | Patient Population | Dose Range (mg) | Responses Observed |
---|---|---|---|
This compound-001 | Advanced Solid Tumors | 100 - 800 | Partial response in 3/15 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of MK-8353 as a dual-mechanism ERK1/2 inhibitor?
this compound inhibits ERK1/2 through two mechanisms: (1) ATP-competitive inhibition of ERK1/2 catalytic activity (IC₅₀ = 20 nM for ERK1, 7 nM for ERK2) and (2) stabilization of ERK's inactive conformation, preventing MEK-mediated phosphorylation . This dual action reduces downstream signaling (e.g., pRSK suppression) and tumor proliferation.
Q. Which preclinical models are used to evaluate this compound’s antitumor efficacy?
Common models include:
- Xenografts : Colo-205 (colon), SK-MEL-28 (BRAF-mutant melanoma), and A2058 (melanoma) in athymic nude or SCID mice .
- Dosing : 30–60 mg/kg orally twice daily (BID), achieving >50% tumor growth inhibition or regression in 83% of models .
- Biomarkers : pERK suppression in tumor and surrogate tissues (e.g., skin biopsies) via immunoblotting and immunohistochemistry (IHC) .
Q. How is ERK inhibition validated experimentally in this compound studies?
- Immunoblotting : Quantifies pERK, total ERK, and downstream targets (e.g., pRSK) in tumor lysates .
- IHC : Measures pERK suppression in tumor and skin biopsies, correlating with drug exposure .
- Cell viability assays : IC₅₀ values (e.g., 23 nM in Colo-205 cells) using CellTiterGlo .
Advanced Research Questions
Q. How do preclinical and clinical pharmacokinetic (PK) data for this compound inform dosing strategies?
- Preclinical : Dose-proportional AUC₀–₂₄hr (15.3–55 μM·h) correlates with >95% pERK suppression in tumors. Twice-daily dosing sustains suppression .
- Clinical : In phase I trials, 400 mg BID achieved exposures (AUC₀–₂₄hr ~15.5–55 μM·h) comparable to preclinical efficacy thresholds. Terminal half-life (4.2–8.9 hrs) supports BID regimens .
Q. What contradictions exist between preclinical predictions and clinical outcomes for this compound?
- Preclinical : Robust activity in BRAF/RAS-mutant models (e.g., Colo-205) .
- Clinical : Limited antitumor activity (12% response rate) in BRAF-mutant melanoma; no responses in RAS-mutant cohorts despite PK/PD target engagement . Potential explanations include tumor heterogeneity and compensatory pathways .
Q. How are pharmacodynamic (PD) biomarkers optimized in this compound trials?
- Surrogate tissues : Skin biopsies (pERK suppression at 2–4 hrs post-dose) predict tumor PD .
- Limitations : Peripheral blood mononuclear cells (PBMCs) and hair follicles showed no significant pERK changes, highlighting tissue-specific biomarker utility .
Q. What methodological challenges arise in combining this compound with MEK inhibitors or immunotherapies?
- MEK combinations : Preclinical synergy observed in BRAF-mutant models, but clinical trials (e.g., NCT03745989) report dose-limiting toxicities (50% DLT rate at highest dose) .
- Immunotherapy combinations : Ongoing trials (NCT02972034) require rigorous safety monitoring due to overlapping toxicities (e.g., rash, diarrhea) .
Q. How is statistical modeling applied to this compound’s preclinical and clinical data?
特性
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。